5-Methylurapidil

α1-adrenoceptor pharmacology receptor subtype discrimination radioligand binding

Choose 5-Methylurapidil for unmatched subtype selectivity: biphasic binding (Ki 0.6 nM α1A vs 45 nM α1B) resolves adrenoceptor populations where urapidil, prazosin, or WB-4101 fail. Dual α1A-antagonist/5-HT1A agonist activity enables unique cardiovascular & CNS research. High purity ≥98% ensures reproducible pharmacology. Order now for validated, high-resolution tools.

Molecular Formula C21H31N5O3
Molecular Weight 401.5 g/mol
CAS No. 34661-85-3
Cat. No. B1664665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylurapidil
CAS34661-85-3
Synonyms5-Methylurapidil;  5Methylurapidil;  5 Methylurapidil;  5-Methyl-urapidil; 
Molecular FormulaC21H31N5O3
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC1=C(N(C(=O)N(C1=O)C)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC
InChIInChI=1S/C21H31N5O3/c1-16-19(23(2)21(28)24(3)20(16)27)22-10-7-11-25-12-14-26(15-13-25)17-8-5-6-9-18(17)29-4/h5-6,8-9,22H,7,10-15H2,1-4H3
InChIKeyHIHZDNKKIUQQSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

5-Methylurapidil (CAS 34661-85-3) for Research: High-Potency α1A-Adrenoceptor and 5-HT1A Ligand for Receptor Subtype Discrimination


5-Methylurapidil (CAS 34661-85-3) is a urapidil derivative that functions as a selective antagonist for α1A-adrenoceptors [1] and a high-affinity ligand for 5-HT1A serotonin receptors [2]. Chemically, it is a phenylpiperazine with a substituted uracil core [3]. This compound is not a therapeutic agent itself but a widely used research tool for distinguishing α1-adrenoceptor subtypes in radioligand binding and functional pharmacological assays . Its value lies in its superior subtype selectivity compared to the parent compound urapidil and other classic antagonists like prazosin and WB-4101 [4].

Why Urapidil or Other α1-Antagonists Cannot Substitute for 5-Methylurapidil in Subtype-Selective Research


Substituting 5-methylurapidil with the parent compound urapidil, or with other α1-antagonists like prazosin or WB-4101, compromises experimental resolution and selectivity. While urapidil acts as a non-selective α1-antagonist and 5-HT1A agonist, 5-methylurapidil exhibits substantially higher potency and, critically, a biphasic binding profile that allows for clear discrimination between α1A- and α1B-adrenoceptor subtypes [1]. Classic antagonists such as prazosin and yohimbine bind to α1-adrenoceptors monophasically, failing to distinguish between subtypes [2]. Similarly, in functional assays, the competitive antagonism and Schild slope of 5-methylurapidil align with α1A-mediated responses, whereas other compounds show non-competitive behavior or lack subtype resolution [3]. The quantitative evidence below substantiates why 5-methylurapidil is the preferred tool for dissecting α1-adrenoceptor pharmacology.

5-Methylurapidil (CAS 34661-85-3) Quantitative Evidence Guide: Superior Subtype Selectivity and High-Affinity Binding


5-Methylurapidil Exhibits 75-Fold Selectivity for α1A- vs. α1B-Adrenoceptors, Enabling Unambiguous Subtype Discrimination

5-Methylurapidil binds to two distinct α1-adrenoceptor populations in rat tissues with mean Ki values of 0.6 nM (high affinity, α1A) and 45 nM (low affinity, α1B), yielding a 75-fold selectivity ratio [1]. In contrast, the parent compound urapidil does not produce a biphasic displacement curve and cannot discriminate between subtypes; the non-selective antagonist prazosin binds with a monophasic profile and an affinity approximately 150-fold lower (Ki ~90 nM) [2]. Furthermore, WB-4101, another selective ligand, shows a lower selectivity ratio of approximately 10- to 20-fold between α1A and α1B sites [3]. This high selectivity index makes 5-methylurapidil the antagonist that 'most clearly discriminates between alpha 1-adrenoceptor subtypes' [4].

α1-adrenoceptor pharmacology receptor subtype discrimination radioligand binding

5-Methylurapidil is the Most Potent Urapidil Analog at 5-HT1A Receptors, with ~100-Fold Higher Affinity than Urapidil

In a direct head-to-head comparison of urapidil derivatives using [3H]-8-OH-DPAT binding assays, 5-methylurapidil demonstrated the highest affinity for the 5-HT1A receptor with an IC50 of 4 × 10^-9 M (4 nM) [1]. This represents an approximately 100-fold increase in potency compared to the parent compound urapidil, which had an IC50 of 4 × 10^-7 M (400 nM) [2]. The rank order of potency for the series was: urapidil < 5-acetyl- < 5-formyl- < 5-methyl-urapidil [3]. The authors concluded that '5-methyl-urapidil is one of the most potent ligands at 5-HT1A recognition sites known to date' [4]. This high affinity translates to a KD of 0.84 nM when [3H]5-methylurapidil itself is used as a radioligand to label 5-HT1A receptors in rat brain membranes [5].

5-HT1A receptor pharmacology serotonin receptor ligands structure-activity relationship

5-Methylurapidil Demonstrates True Competitive Antagonism at α1A-Adrenoceptors in Human Tissue with a pKB of 8.48

In functional studies using human skeletal muscle resistance arteries, 5-methylurapidil competitively antagonized noradrenaline-induced contractions with a pKB value of 8.48 and a Schild slope of 0.99, which is not significantly different from unity [1]. This confirms a simple, competitive interaction with the α1A-adrenoceptor subtype. In contrast, the non-selective antagonist prazosin, while also potent, produced a Schild slope of 1.32, which was significantly different from unity, suggesting a more complex interaction potentially involving multiple receptor subtypes or non-competitive elements [2]. The α1D-selective antagonist BMY 7378 was ineffective, and the α1B-preferring alkylating agent chloroethylclonidine had no effect at selective concentrations, confirming the α1A-mediated response [3]. Thus, 5-methylurapidil provides a cleaner, more interpretable pharmacological profile in this human tissue preparation.

functional pharmacology human tissue assays competitive antagonism

[3H]5-Methylurapidil is a Validated Radioligand for Direct Labeling of 5-HT1A Receptors, a Property Not Shared by Urapidil

5-Methylurapidil, in its tritiated form, serves as a valuable radioligand for 5-HT1A receptors, a utility not possessed by urapidil or other analogs. [3H]5-methylurapidil binds to 5-HT1A receptors in rat brain with a KD of 0.84 nM and a Bmax of 235 fmol/mg protein [1]. This binding is specific, saturable, and sensitive to GTP and divalent cations, confirming its interaction with G-protein-coupled 5-HT1A receptors [2]. Critically, when α1-adrenoceptors are blocked by unlabeled prazosin, [3H]5-methylurapidil binds exclusively to 5-HT1A sites, with no detectable binding to 5-HT1B, 5-HT2, or 5-HT uptake sites [3]. This dual utility—labeling both α1A-adrenoceptors and 5-HT1A receptors under different conditions—makes the compound uniquely versatile. Urapidil, with its lower affinity, is not suitable as a radioligand for these receptors [4].

radioligand binding 5-HT1A receptor autoradiography receptor localization

5-Methylurapidil Demonstrates Enhanced α1A-Selectivity Over Tamsulosin, a Clinically Used α1A-Antagonist

In comparative studies at cloned α1-adrenoceptor subtypes, (+)-tamsulosin displays a rank order of potency: α1C (α1A) > α1A/D ≥ α1B [1]. However, 5-methylurapidil exhibits a clearer, more pronounced selectivity for the α1A (α1C) subtype, with a Ki of 0.6 nM for α1A vs. 45 nM for α1B [2]. While tamsulosin is clinically used for benign prostatic hyperplasia, its selectivity is modest and it can still affect blood pressure [3]. In a comparative study of α1-AR antagonists, the α1A-selective compound 5-methylurapidil did not significantly modify urethral and blood pressure in an animal model, whereas tamsulosin reduced both within the same dose range, indicating a difference in functional uroselectivity [4]. This suggests that 5-methylurapidil may be a superior tool for in vitro studies where absolute α1A-selectivity is paramount, without the confounding functional effects seen with tamsulosin.

comparative pharmacology uroselectivity α1A-adrenoceptor antagonists

5-Methylurapidil Provides a Defined Solubility Profile for In Vitro Assays, Facilitating Reproducible Experimental Design

For reliable in vitro pharmacological studies, compound solubility is a critical parameter. 5-Methylurapidil has a defined solubility of 0.4 mg/mL in water and 3.8 mg/mL in 0.1 M HCl . This information allows researchers to prepare stock solutions at precise concentrations, ensuring accurate dosing and reproducible results. In contrast, while urapidil is also soluble, its commercial formulations are often as a hydrochloride salt with different solubility characteristics; and other α1-antagonists like prazosin or tamsulosin have distinct solubility profiles that may require different solvents or handling procedures . The availability of clear solubility data for 5-methylurapidil reduces experimental variability and simplifies assay development, a key consideration for procurement when selecting a research tool.

compound handling solubility assay development

Optimal Research Application Scenarios for 5-Methylurapidil Based on Quantitative Evidence


Quantitative Discrimination of α1A- vs. α1B-Adrenoceptor Populations in Native Tissues

5-Methylurapidil is the ligand of choice for studies aiming to quantify the relative proportions of α1A- and α1B-adrenoceptor subtypes in tissue membranes. Using [3H]-prazosin competition binding, the biphasic displacement curve yields high- and low-affinity Ki values (0.6 nM and 45 nM, respectively) that directly correspond to α1A and α1B subtypes [1]. This method has been validated across multiple rat tissues, revealing, for example, that 69% of hippocampal and 58% of vas deferens α1-adrenoceptors are of the α1A subtype [2]. Alternative ligands like urapidil or prazosin do not provide this discriminatory power [3].

Functional Isolation of α1A-Adrenoceptor-Mediated Responses in Isolated Tissue and Organ Preparations

In functional pharmacology experiments, 5-methylurapidil can be used to isolate α1A-adrenoceptor-mediated contractions or relaxations. In the isolated perfused rat kidney, for instance, noradrenaline concentration-response curves become biphasic in the presence of 5-methylurapidil, allowing for the pharmacological isolation of the α1A-mediated component (high affinity) [4]. The pKB value of 9.2 for this component confirms its identity as an α1A-adrenoceptor [5]. This application is critical for understanding the physiological role of α1A-adrenoceptors in vascular beds.

Autoradiographic Mapping of 5-HT1A Receptor Distribution in Brain Slices

Tritiated [3H]5-methylurapidil is a validated radioligand for visualizing 5-HT1A receptor distribution in the central nervous system using autoradiography [6]. By co-incubating with unlabeled prazosin to block α1-adrenoceptor binding, the resulting signal is specific to 5-HT1A sites [7]. This technique provides high-resolution anatomical maps of 5-HT1A receptor density, which is valuable for studying the role of these receptors in anxiety, depression, and cardiovascular regulation [8].

Investigating the Dual Role of α1A-Adrenoceptors and 5-HT1A Receptors in Cardiovascular Control

5-Methylurapidil's dual pharmacology—high-affinity α1A-antagonism and potent 5-HT1A agonism/antagonism—makes it a unique tool for investigating the interplay between these two receptor systems in blood pressure regulation [9]. In vivo studies have shown that the combined effects of α1A-blockade and 5-HT1A receptor stimulation result in distinct decreases in blood pressure with blunted reflex tachycardia, a profile not seen with pure α1-antagonists [10]. This application is particularly relevant for research into novel antihypertensive mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methylurapidil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.